molecular formula C15H12O5 B1246799 Arugosin F

Arugosin F

Cat. No.: B1246799
M. Wt: 272.25 g/mol
InChI Key: JLEOTFZRJGKSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arugosin F is a natural product found in Ascodesmis sphaerospora with data available.

Scientific Research Applications

Antifungal and Antibacterial Properties

Arugosin F, isolated from the coprophilous fungus Ascodesmis sphaerospora, exhibits significant antifungal and antibacterial activities. This discovery highlights its potential in combating fungal and bacterial infections. The molecular structure and characteristics of this compound were determined using advanced techniques like NMR and MS, affirming its place within the arugosin class of compounds (Hein, Gloer, Koster, & Malloch, 1998).

Molecular Structure Analysis

In-depth molecular structure analysis of this compound has been conducted, providing insights into its chemical properties. This research is crucial for understanding how this compound can be applied in various scientific contexts, including pharmaceuticals and biochemistry (Ballantine, Francis, Hassall, & Wright, 1970).

Derivative Compounds and Structural Variants

Studies on fungal products have led to the isolation and structural determination of various arugosin compounds, including arugosin E. These findings expand the knowledge about the arugosin class and open up new avenues for research and application (Kawahara, Nozawa, Nakajima, & Kawai, 1988).

Marine-Derived Fungus Derivatives

Research involving the marine-derived fungus Emericella nidulans var. acristata has led to the discovery of new compounds related to this compound, including arugosins G and H. These discoveries highlight the diversity of the arugosin class and its potential applications in marine biotechnology and pharmacology (Kralj et al., 2006).

Relationship with Other Arugosin Compounds

The biosynthesis and molecular analysis of arugosin C, a metabolite of a mutant strain of Aspergillus rugulosus, sheds light on the relationship between different arugosin compounds. This research contributes to the broader understanding of the arugosin class, which is essential for exploring its full potential in scientific applications (Ballantine, Ferrito, Hassall, & Jenkins, 1973).

Properties

Molecular Formula

C15H12O5

Molecular Weight

272.25 g/mol

IUPAC Name

1,6,10-trihydroxy-8-methyl-6H-benzo[c][1]benzoxepin-11-one

InChI

InChI=1S/C15H12O5/c1-7-5-8-12(10(17)6-7)14(18)13-9(16)3-2-4-11(13)20-15(8)19/h2-6,15-17,19H,1H3

InChI Key

JLEOTFZRJGKSAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC=C3OC2O)O

Synonyms

arugosin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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